1-(3,5-Dimethylpiperidin-1-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
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Overview
Description
1-(3,5-Dimethylpiperidin-1-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic organic compound that features a piperidine ring substituted with dimethyl groups, a fluorophenyl group, and an oxadiazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,5-dimethylpiperidine, 4-fluorobenzoyl chloride, and 1,3,4-oxadiazole derivatives.
Step-by-Step Synthesis:
Reaction Conditions: These reactions often require controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like dichloromethane or dimethylformamide.
Industrial Production Methods:
Scale-Up Considerations: Industrial production would involve optimizing the reaction conditions for larger scales, ensuring high yield and purity. This might include continuous flow synthesis techniques and the use of automated reactors.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the fluorophenyl group, potentially altering the electronic properties of the compound.
Substitution: The piperidine ring and the fluorophenyl group can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., base or acid catalysis).
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced oxadiazole derivatives and defluorinated products.
Substitution Products: Various substituted piperidine and fluorophenyl derivatives.
Chemistry:
Ligand Design: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders or as an antimicrobial agent.
Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic applications.
Industry:
Material Science:
Agriculture: Explored as a component in agrochemicals for pest control.
Molecular Targets and Pathways:
Binding Sites: The compound may interact with specific receptors or enzymes, modulating their activity.
Pathways: It can influence various biochemical pathways, depending on its structural features and functional groups.
Mechanism:
Receptor Interaction: Binding to neurotransmitter receptors, altering signal transduction.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to therapeutic effects.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds, particularly oxadiazoles, is significant due to their varied biological activities and applications in material science. For instance, the synthesis and antimicrobial evaluation of new oxadiazoles derived from phenylpropionohydrazides highlight the potential of such compounds in developing new antimicrobial agents. These efforts involve cyclization processes to create oxadiazole rings, which could be related to the structural motif in the specified compound (Fuloria et al., 2009).
Antimicrobial and Antitubercular Activities
Compounds with oxadiazole structures have been evaluated for their antimicrobial properties. For example, novel Schiff bases synthesized from certain precursors have shown antimicrobial activity, indicating the potential of these molecules in combating microbial infections (Puthran et al., 2019). Furthermore, compounds designed for antitubercular activity, incorporating oxadiazole and other heterocyclic motifs, suggest the relevance of such structures in developing treatments against tuberculosis (Venugopal et al., 2020).
Comparison with Similar Compounds
- 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-fluorophenyl)ethanone
- 1-(3,5-Dimethylpiperidin-1-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thioethanone
Uniqueness:
- Structural Features: The combination of the piperidine ring, fluorophenyl group, and oxadiazole ring is unique, providing distinct electronic and steric properties.
- Functional Applications: Its specific structure allows for unique interactions in biological systems and material applications, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of 1-(3,5-Dimethylpiperidin-1-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c1-11-7-12(2)9-21(8-11)15(22)10-24-17-20-19-16(23-17)13-3-5-14(18)6-4-13/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTANHWPWXJYNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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